molecular formula C24H26N4O2 B2437218 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251565-27-1

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2437218
CAS No.: 1251565-27-1
M. Wt: 402.498
InChI Key: NHCLWBGEXLREFS-UHFFFAOYSA-N
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Description

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a piperidine moiety, which is a six-membered ring containing nitrogen. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step often involves the use of piperidine derivatives and coupling reactions to attach the piperidine ring to the naphthyridine core.

    Functional group modifications: Various functional groups are introduced or modified to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving naphthyridine and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The naphthyridine core may interact with nucleic acids or proteins, while the piperidine moiety may enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.

    Piperidine derivatives: Compounds with similar piperidine moieties but different core structures.

Uniqueness

1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is unique due to its specific combination of naphthyridine and piperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15-10-12-28(13-11-15)24(30)21-14-25-23-20(9-4-16(2)26-23)22(21)27-19-7-5-18(6-8-19)17(3)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCLWBGEXLREFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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